Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate
Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate
Brand Name:
Vulcanchem
CAS No.:
105355-25-7
VCID:
VC20792898
InChI:
InChI=1S/C19H22BrNO3/c1-3-14-4-7-16(21-13-14)10-11-24-17-8-5-15(6-9-17)12-18(20)19(22)23-2/h4-9,13,18H,3,10-12H2,1-2H3
SMILES:
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)OC)Br
Molecular Formula:
C19H22BrNO3
Molecular Weight:
392.3 g/mol
Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate
CAS No.: 105355-25-7
Cat. No.: VC20792898
Molecular Formula: C19H22BrNO3
Molecular Weight: 392.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105355-25-7 |
|---|---|
| Molecular Formula | C19H22BrNO3 |
| Molecular Weight | 392.3 g/mol |
| IUPAC Name | methyl 2-bromo-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate |
| Standard InChI | InChI=1S/C19H22BrNO3/c1-3-14-4-7-16(21-13-14)10-11-24-17-8-5-15(6-9-17)12-18(20)19(22)23-2/h4-9,13,18H,3,10-12H2,1-2H3 |
| Standard InChI Key | CJQRUDWOZDEKKO-UHFFFAOYSA-N |
| SMILES | CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)OC)Br |
| Canonical SMILES | CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)OC)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator